molecular formula C25H18Cl6O4 B215350 Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Cat. No. B215350
M. Wt: 595.1 g/mol
InChI Key: CAYAJDVIQUUWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Commonly known as BTPM, this compound is a malonate ester that belongs to the family of organochlorine compounds.

Mechanism of Action

The mechanism of action of BTPM is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. BTPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. BTPM has also been shown to bind to the estrogen receptor, which may explain its anti-tumor properties.
Biochemical and Physiological Effects:
BTPM has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and pesticidal properties. BTPM has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. BTPM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of pesticidal properties, BTPM has been shown to inhibit the growth of weeds and pests by disrupting key metabolic pathways.

Advantages and Limitations for Lab Experiments

BTPM has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, BTPM also has some limitations, including its toxicity and potential for environmental contamination. Researchers must take appropriate safety precautions when working with BTPM and ensure that it is properly disposed of to prevent environmental damage.

Future Directions

There are several future directions for research on BTPM. One area of interest is the development of new drugs based on BTPM's anti-inflammatory and anti-tumor properties. Another area of interest is the use of BTPM as a pesticide in sustainable agriculture practices. Finally, BTPM's potential for environmental remediation of persistent organic pollutants in soil and water is an area that warrants further investigation.
Conclusion:
Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate is a chemical compound that has significant potential for use in various fields, including medicine, agriculture, and environmental science. Its synthesis method is straightforward, and it has been extensively studied for its anti-inflammatory, anti-tumor, and pesticidal properties. While BTPM has several advantages for use in lab experiments, researchers must also be aware of its limitations, including its toxicity and potential for environmental contamination. Future research on BTPM should focus on its potential applications in drug development, sustainable agriculture practices, and environmental remediation.

Synthesis Methods

BTPM is synthesized by the reaction of 3,4,5-trichlorophenol with 3-methylphenylpropanol in the presence of malonic acid and a catalyst. The reaction is carried out under mild conditions and yields a white solid product that is purified by recrystallization.

Scientific Research Applications

BTPM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BTPM has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, BTPM has been used as a pesticide due to its ability to control the growth of weeds and pests. In environmental science, BTPM has been studied for its potential to degrade persistent organic pollutants in soil and water.

properties

Product Name

Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate

Molecular Formula

C25H18Cl6O4

Molecular Weight

595.1 g/mol

IUPAC Name

bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]propanedioate

InChI

InChI=1S/C25H18Cl6O4/c1-3-16(13-6-4-5-12(2)7-13)21(24(32)34-14-8-17(26)22(30)18(27)9-14)25(33)35-15-10-19(28)23(31)20(29)11-15/h4-11,16,21H,3H2,1-2H3

InChI Key

CAYAJDVIQUUWKC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC(=C1)C)C(C(=O)OC2=CC(=C(C(=C2)Cl)Cl)Cl)C(=O)OC3=CC(=C(C(=C3)Cl)Cl)Cl

Canonical SMILES

CCC(C1=CC=CC(=C1)C)C(C(=O)OC2=CC(=C(C(=C2)Cl)Cl)Cl)C(=O)OC3=CC(=C(C(=C3)Cl)Cl)Cl

Origin of Product

United States

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